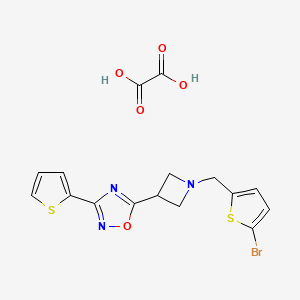
5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H14BrN3O5S2 and its molecular weight is 472.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antiviral and anticancer therapies, as well as its antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole core
- Two thiophene rings
- An azetidine moiety with a bromothiophene substitution
This unique arrangement contributes to its biological properties.
Antiviral Activity
Research indicates that oxadiazole derivatives exhibit significant antiviral activity. For instance, compounds similar to the one have been identified as non-nucleoside inhibitors of dengue virus polymerase. In particular, studies have shown that certain oxadiazole derivatives possess submicromolar activity against all four dengue virus serotypes in vitro, suggesting potential therapeutic applications against viral infections .
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives is well-documented. A study highlighted that several oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including:
- CEM-13 (T acute lymphoblastic leukemia)
- U-937 (acute monocytic leukemia)
- MCF-7 (breast cancer)
These compounds exhibited IC50 values in the micromolar range and were found to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage . The compound's structural modifications are crucial for enhancing its activity and selectivity against cancer cells.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit antibacterial and antifungal activities. For example, certain derivatives were effective against Mycobacterium bovis, indicating their potential as antitubercular agents . The mechanism often involves inhibition of key enzymes involved in bacterial metabolism.
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of oxadiazole derivatives against dengue virus, researchers synthesized several analogs and evaluated their inhibitory effects on viral replication. The most potent compounds demonstrated an IC50 value below 100 nM, indicating strong antiviral activity. Molecular docking studies revealed favorable interactions with the viral polymerase active site .
Case Study 2: Anticancer Properties
A series of experiments conducted on MCF-7 and U-937 cell lines demonstrated that specific oxadiazole derivatives could induce apoptosis effectively. Flow cytometry assays confirmed increased levels of apoptotic markers such as Annexin V and propidium iodide staining . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.
Data Tables
| Activity Type | Compound | Cell Line/Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Antiviral | Oxadiazole A | Dengue Virus | <0.1 | Polymerase inhibition |
| Anticancer | Oxadiazole B | MCF-7 | 0.65 | Apoptosis induction |
| Antimicrobial | Oxadiazole C | Mycobacterium bovis | 0.5 | Enzyme inhibition |
Propriétés
IUPAC Name |
5-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS2.C2H2O4/c15-12-4-3-10(21-12)8-18-6-9(7-18)14-16-13(17-19-14)11-2-1-5-20-11;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPQTJIVJIJMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













